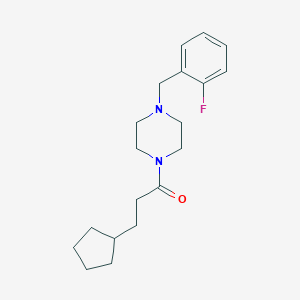![molecular formula C18H28N2O2 B247583 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate certain neurotransmitters in the brain, which may be responsible for its potential neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine have been studied extensively. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of certain proteins that are involved in cancer progression. Additionally, this compound has been shown to modulate certain neurotransmitters in the brain, which may be responsible for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine in lab experiments is its potential as a versatile compound with a wide range of applications. Its synthesis method is relatively simple, and it can be easily modified to produce derivatives with different properties. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research on 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine. One potential area of investigation is its potential as an anticancer agent, particularly in combination with other compounds or therapies. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects. Finally, the synthesis of new derivatives of this compound with improved properties may lead to new applications in various fields of science.
Synthesis Methods
The synthesis of 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine involves the reaction of morpholine with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields the desired product as a white solid. The purity of the product can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant activity against certain types of cancer cells, and its mechanism of action has been investigated to understand its potential as an anticancer agent. Additionally, this compound has shown promise as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C18H28N2O2/c1-2-22-18-5-3-16(4-6-18)15-19-9-7-17(8-10-19)20-11-13-21-14-12-20/h3-6,17H,2,7-15H2,1H3 |
InChI Key |
MKJNULRXIIQGGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)





![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


